methyl 5,7-dimethyl-1H-indole-2-carboxylate
Overview
Description
“Methyl 5,7-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1158249-28-5 . It has a molecular weight of 203.24 . The IUPAC name for this compound is methyl 5,7-dimethyl-1H-indole-2-carboxylate .
Molecular Structure Analysis
The InChI code for “methyl 5,7-dimethyl-1H-indole-2-carboxylate” is 1S/C12H13NO2/c1-7-4-8 (2)11-9 (5-7)6-10 (13-11)12 (14)15-3/h4-6,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 5,7-dimethyl-1H-indole-2-carboxylate” include a molecular weight of 203.24 . More specific properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 5,7-dimethyl-1H-indole-2-carboxylate has been studied for its reactivity in chemical synthesis. It shows selective reactions with a range of aldehydes and ketones, indicating its potential for creating diverse chemical structures. For instance, it reacts selectively at C3 and C4 positions under different conditions, leading to the formation of various indole derivatives (Condie et al., 2020).
Role in Synthesizing Indole Alkaloids
This compound is also significant in the synthesis of indole alkaloids. Research has shown efficient methods to synthesize 1-methyl-1H-indole-3-carboxylates, which are crucial for preparing indole derivatives. These methods offer advantages like simple procedures and high yields, making them valuable for producing pharmacologically active compounds (Akbari & Faryabi, 2023).
Exploring Structural Properties
Studies have also focused on understanding the molecular and electronic structure of related indole carboxylates. For example, research involving methyl 1H-indol-5-carboxylate, a similar compound, used density functional theory to investigate its electronic structure and intermolecular interactions, providing insights into the properties of such molecules (Srivastava et al., 2017).
Applications in Organic Synthesis
The compound has also been employed in organic synthesis, creating structurally unique and biologically relevant molecules. This includes the synthesis of tryptophan derivatives, where it has been used to design and synthesize molecules for peptide conformation studies (Horwell et al., 1994).
Safety And Hazards
properties
IUPAC Name |
methyl 5,7-dimethyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXOKIHPWIJXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5,7-dimethyl-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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